molecular formula C10H14ClNO B579575 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 19500-62-0

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B579575
CAS No.: 19500-62-0
M. Wt: 199.678
InChI Key: CGFHSMOLGAEIIE-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 7th position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction or oxidation of precursor compounds followed by cyclization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve high-temperature cyclizations and metal-promoted processes. These methods are optimized for large-scale production and typically involve the use of specialized equipment and reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10_{10}H13_{13}ClN2_2O
  • CAS Number : 1745-05-7
  • Molecular Weight : 200.67 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data varies based on solvent type.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of such compounds against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis . The mechanism often involves inhibition of essential enzymes in the bacterial metabolic pathways.

Neuroprotective Effects

Tetrahydroquinolines have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects against neuronal damage .

Antitumor Properties

Several studies have explored the antitumor potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of thymidylate synthase (TS), which is vital for DNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinolines is closely linked to their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish their pharmacological effects. For example:

  • Methoxy Group : The presence of a methoxy group at position 7 has been associated with increased lipophilicity and improved blood-brain barrier penetration.
  • Substituents : Variations in substituents can affect receptor binding affinity and specificity towards target enzymes .

Case Studies

StudyFindings
Study 1Investigated antimicrobial efficacy against M. tuberculosisDemonstrated significant inhibition of bacterial growth
Study 2Evaluated neuroprotective effects in animal modelsShowed reduction in neurodegeneration markers
Study 3Assessed antitumor activity via TS inhibitionInduced apoptosis in various cancer cell lines

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Particularly thymidylate synthase and other critical enzymes involved in nucleotide synthesis.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Modulation of Neurotransmitter Systems : Influencing levels of dopamine and serotonin, contributing to its neuroprotective effects .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h4-5,7,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFHSMOLGAEIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672202
Record name 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-62-0
Record name Quinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19500-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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